3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H24O12 |

|---|---|

Molecular Weight |

360.31 g/mol |

IUPAC Name |

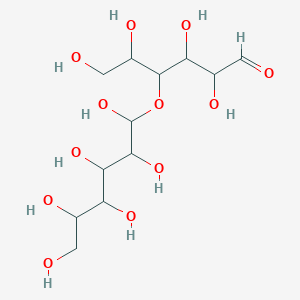

4-(1,2,3,4,5,6-hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2 |

InChI Key |

PYUOYXPEAXAJQI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Biochemical Assay Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a fully acetylated derivative of D-lactal, a disaccharide glycal composed of galactose and glucose.[1] Its protected hydroxyl groups enhance its stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry.[1] This technical guide provides an in-depth overview of its properties and its application as a biochemical assay reagent, particularly as a substrate for enzymatic reactions. Detailed experimental protocols, quantitative data from published studies, and potential applications in drug discovery workflows are presented to facilitate its use in research and development.

Introduction

Per-O-acetylated carbohydrates, such as this compound, serve as crucial tools in glycobiology and medicinal chemistry. The acetylation of hydroxyl groups modifies the polarity and reactivity of the sugar, allowing for selective chemical transformations and specific interactions with biological molecules.[2][3] this compound, in particular, has been utilized as a substrate to study the regioselectivity of enzymes, offering insights into their catalytic mechanisms.[4] This guide will focus on its application as a reagent in biochemical assays, providing the necessary technical details for its implementation in the laboratory.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a biochemical reagent. These properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H32O15 | [1][4][5] |

| Molecular Weight | 560.50 g/mol | [1][4][5] |

| CAS Number | 51450-24-9 | [1] |

| Appearance | White to slightly yellow crystals or crystalline solid | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 591.7 °C at 760 mmHg | [1] |

| Flash Point | 249.2 °C | [1] |

| Stability | Stable under normal conditions | [1] |

| Purity | Typically >95% | [1] |

| Storage | Recommended at 2–8 °C, protected from moisture and light | [1] |

Applications in Biochemical Assays

The primary application of this compound as a biochemical assay reagent is as a substrate for hydrolytic enzymes, particularly lipases and potentially esterases. The acetyl groups can be selectively removed by these enzymes, and the progress of the reaction can be monitored to determine enzyme activity and specificity.

Substrate for Lipase-Mediated Regioselective Hydrolysis

Research has demonstrated the use of this compound as a substrate for lipases to achieve regioselective deacetylation. A notable example is the hydrolysis catalyzed by a purified lipase from Rhizomucor miehei.[4] This reaction is highly specific, leading to the formation of a single major product, penta-O-acetyl-3-hydroxylactal.[4] This specificity makes the compound an excellent tool for characterizing the regioselectivity of lipases and for the preparative synthesis of selectively deprotected lactal derivatives.

The efficiency of the enzymatic hydrolysis of this compound has been quantified, providing valuable benchmarks for researchers.

| Parameter | Value | Conditions | Reference |

| Substrate Concentration | 50 mM (28 g/L) | tert-butanol with 7% water | [4] |

| Enzyme | Immobilized Rhizomucor miehei lipase | - | [4] |

| Product Yield | 85% | Scaled-up reaction | [4] |

| Product Purity | 98% | Scaled-up reaction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

Synthesis of this compound

While commercially available, understanding its synthesis is valuable. A common method is the peracetylation of D-lactose to form octa-O-acetyl-lactose, followed by reductive elimination to yield the glycal. A one-pot synthesis from D-lactose involves peracetylation with acetic anhydride and HBr/acetic acid, followed by reductive elimination with a Zn/CuSO₄·5H₂O couple in acetic acid/water.[6] This method can produce the peracetylated glycal in good yield.[6]

References

- 1. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]

- 2. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a fully acetylated derivative of D-lactal. D-lactal is a disaccharide composed of D-galactose and D-glucose units linked by a β(1→4) glycosidic bond. The acetylation of its hydroxyl groups renders it a key intermediate in synthetic carbohydrate chemistry, particularly for the synthesis of complex oligosaccharides and glycoconjugates. This document details the molecular structure, conformational analysis based on spectroscopic methods, and a generalized experimental protocol for its synthesis and characterization. While crystallographic data for a precise solid-state conformation is not publicly available, this guide infers conformational details from spectroscopic data of closely related compounds and general principles of carbohydrate chemistry.

Molecular Structure and Properties

This compound is a white to slightly yellow crystalline solid. The presence of the acetyl groups enhances its solubility in organic solvents and its stability, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51450-24-9 | [1] |

| Molecular Formula | C24H32O15 | [1][2] |

| Molecular Weight | 560.5 g/mol | [1][2] |

| Appearance | White to slightly yellow crystals | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 591.7 °C at 760 mmHg | [1] |

| Flash Point | 249.2 °C | [1] |

| Stability | Stable under normal conditions | [1] |

Conformational Analysis

The precise three-dimensional conformation of this compound in the solid state has not been determined by X-ray crystallography, as no public crystal structure data is available. However, its conformation in solution can be inferred from nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with computational molecular modeling.

The conformation of the pyranose rings and the orientation around the glycosidic linkage are the key determinants of the overall molecular shape. The D-galactopyranose and D-glucal rings are expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The orientation of the acetyl groups will be influenced by steric and electronic effects.

The conformation around the β(1→4) glycosidic bond is described by the torsional angles φ (phi) and ψ (psi). For β(1→4) linked disaccharides, there are typically two low-energy conformations, which can be identified through a combination of NOE (Nuclear Overhauser Effect) measurements in 2D NMR and molecular dynamics simulations.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the complete acetylation of D-lactal.

Materials:

-

D-Lactal

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst like sodium acetate)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve D-lactal in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each proton. The coupling constants (J-values) between adjacent protons can be used to determine their dihedral angles and thus infer the conformation of the pyranose rings. The chemical shifts of the anomeric protons are also characteristic.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the presence of the acetyl groups and the disaccharide core.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all proton and carbon signals and for determining the through-bond and through-space correlations, which are essential for a detailed conformational analysis. NOESY, in particular, provides information about inter-proton distances, which helps to define the conformation around the glycosidic linkage.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the fully characterized product.

References

An In-depth Technical Guide to 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal

CAS Number: 51450-24-9

This technical guide provides a comprehensive overview of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a key intermediate in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and glycobiology. This document outlines the compound's chemical and physical properties, synthesis, and significant applications, with a focus on experimental protocols and logical workflows.

Chemical and Physical Properties

This compound, also known as Hexa-O-acetyl-lactal or Lactal Hexaacetate, is a fully acetylated derivative of D-lactal. The acetylation of the hydroxyl groups enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51450-24-9 | [1] |

| Molecular Formula | C24H32O15 | [2][3] |

| Molecular Weight | 560.50 g/mol | [3][4] |

| Appearance | White to slightly yellow crystalline solid | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 591.7 °C at 760 mmHg | [1] |

| Flash Point | 249.2 °C | [1] |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |

| Stability | Stable under normal conditions. | [1] |

Synthesis

This compound is synthesized through the complete acetylation of D-lactal.[1] While specific, detailed protocols for this exact compound are proprietary or embedded within broader research, a general and widely applicable method for the acetylation of sugars can be described.

General Experimental Protocol: Acetylation of D-Lactal

This protocol is a representative method for the peracetylation of a sugar like D-lactal.

Materials:

-

D-Lactal

-

Acetic anhydride

-

Pyridine (or another suitable catalyst such as sodium acetate)

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

D-Lactal is dissolved in a mixture of pyridine and acetic anhydride at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-water.

-

The product is extracted with an organic solvent like dichloromethane.

-

The organic layer is washed sequentially with a saturated solution of sodium bicarbonate and brine.

-

The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

As a protected form of D-lactal, this compound serves as a crucial intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The acetyl protecting groups can be selectively removed, allowing for regioselective modifications and glycosylation reactions. This is of particular importance in the development of synthetic carbohydrate-based drugs and in glycobiology research to probe enzymatic processes.[1]

Intermediate in Oligosaccharide Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of oligosaccharides. The acetyl groups influence the stereochemical outcome of glycosylation reactions. The general workflow for its use in oligosaccharide synthesis is depicted below.

Caption: Workflow for Oligosaccharide Synthesis.

Probe in Enzymatic Studies

The compound is also utilized in enzymatic studies, for instance, in investigating the regioselectivity of lipases.

Key Experiments

Regioselective Enzymatic Hydrolysis

A notable application of this compound is its use as a substrate for regioselective enzymatic hydrolysis. This process allows for the selective deacetylation at a specific position, yielding partially protected sugars that are valuable intermediates for further synthesis. A study has shown the use of an immobilized lipase from Rhizomucor miehei to selectively hydrolyze this compound to 6,2',3',4',6'-Penta-O-acetyl-3-hydroxylactal.[5][6]

Experimental Protocol: Enzymatic Hydrolysis of this compound [5][6]

Materials:

-

This compound

-

Immobilized lipase from Rhizomucor miehei

-

tert-Butanol with a controlled water content (e.g., 7% USP water)

-

Standard laboratory glassware for carrying out reactions at a controlled temperature.

Procedure:

-

This compound is dissolved in tert-butanol containing a specific percentage of water.

-

The immobilized lipase is added to the solution.

-

The reaction mixture is incubated at a controlled temperature with agitation.

-

The reaction is monitored by TLC or HPLC to follow the conversion of the starting material and the formation of the product.

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The solvent is evaporated under reduced pressure.

-

The product, 6,2',3',4',6'-Penta-O-acetyl-3-hydroxylactal, is purified using column chromatography.

Analytical Characterization of the Product (6,2',3',4',6'-Penta-O-acetyl-3-hydroxylactal): [7]

-

¹H NMR (400 MHz, CDCl₃): δ = 6.40 (d, J = 6.00 Hz, 1 H, 1-H), 5.37 (d, J = 3.32 Hz, 1 H, 4'-H), 5.23 (t, J = 8.00 Hz, 1 H, 2'-H), 5.02 (dd, 1 H, 3'-H), 4.78 (dd, 1 H, 2-H), 4.59 (d, J = 7.9 Hz, 1 H, 1'-H), 4.50 (m, 1 H, 3-H), 4.18–4.15 (m, 2 H, 6a-, 6'b-H), 4.10–4.02 (m, 2 H, 6'a-, 6b-H), 4.00 (m, 1 H, 5'-H), 3.98 (m, 1 H, 5-H), 3.65 (m, 1 H, 4-H), 2.00-2.18 (5 s, 15 H, COCH₃) ppm.

-

Mass Spectrometry (ESI): m/z calculated for [C22H30O14 + Na]⁺: 541.45; found: 541.20.

Caption: Experimental Workflow for Enzymatic Hydrolysis.

Safety Information

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in the field of carbohydrate chemistry. Its properties as a protected disaccharide make it an essential tool for the synthesis of complex oligosaccharides and for conducting detailed enzymatic studies. The experimental protocols and workflows provided in this guide offer a practical framework for its utilization in a research and development setting.

References

- 1. glycodepot.com [glycodepot.com]

- 2. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium | Semantic Scholar [semanticscholar.org]

- 7. rsc.org [rsc.org]

The Strategic Application of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Glycosyl Donor Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of synthetic carbohydrate chemistry, the formation of the glycosidic bond is a paramount challenge, demanding precise control over stereochemistry and regioselectivity. Glycosyl donors, the reactive species that deliver a carbohydrate moiety to an acceptor molecule, are at the heart of this challenge. Among the various classes of glycosyl donors, those derived from stable, easily handleable precursors offer significant advantages in multi-step oligosaccharide synthesis. 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a peracetylated derivative of the disaccharide D-lactal (a component of lactose), serves as a key example of such a glycosyl donor precursor. The acetyl protecting groups render the molecule stable for storage and handling, yet they can be readily activated under specific conditions to facilitate glycosylation reactions.

This technical guide provides a comprehensive overview of the use of this compound and related per-O-acetylated lactose derivatives as precursors for glycosyl donors. We will delve into the activation of these precursors, provide detailed experimental protocols for their use in glycosylation reactions, present quantitative data to inform experimental design, and visualize the underlying chemical pathways.

The Role of Acetyl Groups in Glycosyl Donor Chemistry

The hydroxyl groups of carbohydrates are typically protected during chemical synthesis to prevent unwanted side reactions. Acetyl groups are a common choice for this purpose due to their ease of installation and their "participating" nature. In the context of glycosylation, the acetyl group at the C-2 position of a pyranose ring can play a crucial role in directing the stereochemical outcome of the reaction. This "neighboring group participation" often leads to the formation of 1,2-trans-glycosidic linkages with high selectivity.

Per-O-acetylated sugars, such as hexa-O-acetyl-D-lactal, are therefore not just protected carbohydrates but are primed to act as glycosyl donors upon activation. They are typically stable, crystalline solids that are amenable to purification and long-term storage.

Activation of Per-O-acetylated Lactose as a Glycosyl Donor

The anomeric acetyl group of a peracetylated sugar can be selectively displaced to generate a reactive electrophilic species at the anomeric center. This activation is most commonly achieved using Lewis acids. The choice of Lewis acid and reaction conditions can influence the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation.

Common Lewis acids used for the activation of peracetylated sugars include:

-

Boron trifluoride etherate (BF₃·Et₂O): A versatile and widely used Lewis acid for this transformation.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A more powerful Lewis acid that can promote glycosylation with less reactive acceptors.

-

Tin tetrachloride (SnCl₄)

-

Zinc chloride (ZnCl₂)

The general mechanism involves the coordination of the Lewis acid to the exocyclic oxygen of the anomeric acetyl group, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic bond.

Experimental Protocols

Protocol 1: Direct Lewis Acid-Promoted Glycosylation with Per-O-acetylated Lactose

This protocol is adapted from a high-yielding synthesis of allyl glycosides and can be generalized for other alcohol acceptors.[1][2][3] Peracetylated β-lactose is used here as a representative example.

Materials:

-

Peracetyl-β-lactose (Glycosyl Donor)

-

Allyl alcohol (Glycosyl Acceptor)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetic anhydride (Ac₂O)

-

Pyridine

Procedure:

-

Reaction Setup: In a flame-dried 25 mL round-bottom flask under an argon atmosphere, dissolve peracetyl-β-lactose (0.2 g, 0.29 mmol) and allyl alcohol (0.08 mL, 1.18 mmol, 4 equivalents) in anhydrous dichloromethane (2.3 mL).

-

Activation: Cool the solution to 0°C in an ice bath. Add BF₃·Et₂O (0.15 mL, 0.59 mmol, 2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and quench by adding triethylamine (0.08 mL, 0.58 mmol) to neutralize the Lewis acid.

-

Workup: Dilute the mixture with ethyl acetate (50 mL) and wash successively with water (3 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Reacetylation (Optional but Recommended): A common side reaction is the de-O-acetylation at the C-2 position. To improve the yield of the desired peracetylated product, a reacetylation step is recommended.[1][2]

-

Dissolve the crude product from the workup in a mixture of pyridine and acetic anhydride.

-

Stir at room temperature until TLC analysis indicates complete acetylation of any partially deprotected byproducts.

-

Remove the solvents under reduced pressure and purify the residue by flash column chromatography.

-

-

Purification: Purify the crude product (either directly after workup or after reacetylation) by flash column chromatography on silica gel to obtain the pure allyl lactoside.

Protocol 2: Conversion of Per-O-acetylated Lactose to a Glycosyl Bromide

Per-O-acetylated sugars can be converted to more reactive glycosyl halides, such as glycosyl bromides, which are then used in classical Koenigs-Knorr glycosylation reactions.[4]

Materials:

-

Per-O-acetylated lactose

-

Hydrogen bromide (HBr) in glacial acetic acid (e.g., 33 wt. %)

Procedure:

-

Reaction Setup: Dissolve the per-O-acetylated lactose in a minimal amount of a suitable solvent, or use it neat.

-

Bromination: Add a solution of hydrogen bromide in glacial acetic acid to the peracetylated sugar.

-

Reaction: Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically diluted with a solvent like dichloromethane and washed carefully with cold water, cold saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated.

-

Purification: The resulting crude acetobromolactose is often used directly in the next glycosylation step without extensive purification, as it can be unstable.

Quantitative Data

The following table summarizes the yields of allyl lactoside synthesis from peracetyl-β-lactose, highlighting the significant improvement achieved with a reacetylation step.[2]

| Entry | Glycosyl Donor | Lewis Acid (2 equiv.) | Allyl Alcohol (equiv.) | Reacetylation | Product | Isolated Yield |

| 1 | Peracetyl-β-lactose | BF₃·Et₂O | 4 | No | Allyl hepta-O-acetyl-β-lactoside | 24% |

| 2 | Peracetyl-β-lactose | BF₃·Et₂O | 4 | Yes | Allyl hepta-O-acetyl-β-lactoside | 76% |

Visualizations

Experimental Workflow for Direct Glycosylation

References

- 1. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Acetyl Groups in 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry and drug development, protecting groups are indispensable tools for the regioselective and stereoselective synthesis of complex glycans. Among these, the acetyl group stands out for its versatility and profound influence on the reactivity and conformation of sugar molecules. This technical guide delves into the critical role of the six acetyl groups in 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a key intermediate in the synthesis of various bioactive oligosaccharides. We will explore how these seemingly simple functional groups dictate the molecule's chemical behavior, enabling its application in the synthesis of N-acetyllactosamine derivatives and other complex glycoconjugates.[1][2]

Physicochemical Properties of this compound

The full acetylation of D-lactal significantly alters its physical properties, rendering it a crystalline solid with increased lipophilicity. This facilitates its purification and handling in organic solvents, a crucial aspect for synthetic applications.

| Property | Value | Reference |

| CAS Number | 51450-24-9 | [3] |

| Molecular Formula | C24H32O15 | [3] |

| Molecular Weight | 560.50 g/mol | [3] |

| Appearance | White to slightly yellow crystals | [4] |

| Melting Point | 109-111 °C | [4] |

| Boiling Point | 591.7 °C at 760 mmHg | [4] |

| Flash Point | 249.2 °C | [4] |

| Solubility | Soluble in organic solvents like chloroform and ethyl acetate | [5] |

The Multifaceted Roles of Acetyl Groups

The six acetyl groups in this compound are not merely passive protecting groups; they actively modulate the molecule's reactivity and stereochemical outcome in subsequent reactions.

The "Disarming" Effect and Reactivity Tuning

The electron-withdrawing nature of the acetyl groups reduces the electron density at the anomeric center. This phenomenon, known as the "disarming" effect, decreases the reactivity of the glycosyl donor.[6] This modulation of reactivity is a cornerstone of modern oligosaccharide synthesis, allowing for controlled and sequential glycosylation reactions. By strategically "disarming" the D-lactal, chemists can prevent unwanted side reactions and achieve higher yields of the desired product in multi-step syntheses.

Stereochemical Control through Neighboring Group Participation

While the lactal double bond complicates typical neighboring group participation at C-2, the acetyl groups on the rest of the molecule, particularly at C-3 and C-2', play a crucial role in influencing the stereochemical outcome of reactions involving the glycal double bond. The steric and electronic properties of these acetyl groups can direct the approach of incoming electrophiles or reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters.

Conformational Rigidity and Stability

The presence of bulky acetyl groups restricts the conformational flexibility of the pyranose rings.[7] This can lock the molecule into a specific conformation that is more favorable for certain reactions, leading to higher selectivity. Furthermore, the acetylation of the hydroxyl groups enhances the overall stability of the molecule, protecting it from degradation under various reaction conditions.

Differential Reactivity and Regioselective Deprotection

The six acetyl groups in this compound exhibit different levels of reactivity, allowing for their selective removal. A key example is the regioselective enzymatic hydrolysis of the C-3 acetyl group.[4][8] This differential lability is crucial for the stepwise synthesis of complex oligosaccharides, where specific hydroxyl groups need to be unmasked at different stages of the synthesis.

The workflow for this regioselective deacetylation can be visualized as follows:

This selective deprotection at the C-3 position provides a free hydroxyl group that can then be further functionalized, highlighting the importance of the differential reactivity of the acetyl groups.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of glycals, including per-O-acetyl-D-lactal, involves the reduction of the corresponding glycopyranosyl bromide with zinc nanoparticles.[5]

Materials:

-

Per-O-acetyl-D-lactosyl bromide

-

Zinc nanoparticles

-

Triethylamine hydrochloride (Et3N·HCl)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of per-O-acetyl-D-lactosyl bromide (1.0 mmol) in anhydrous THF (4 mL) at room temperature, add zinc nanoparticles (2.0 mmol), Et3N·HCl (6.0 mmol), and acetic acid (0.4 mL).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with EtOAc and wash sequentially with saturated NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound.[5]

Characterization Data for Per-O-acetyl-D-lactal:

-

¹H NMR (400 MHz, CDCl₃): δ 6.41 (d, J = 5.9 Hz, 1H, H-1), 5.39 (m, 1H, H-1'), 5.37 (m, 1H, H-2'), 5.20 (dd, J = 10.4, 8.0 Hz, 1H, H-3), 5.00 (d, J = 10.5 Hz, 1H, H-4), 4.84 (d, J = 3.6 Hz, 1H, H-3'), 4.66 (d, J = 8.0 Hz, 1H, H-4'), 4.44 (d, J = 11.4 Hz, 1H, H-2), 4.23 – 4.00 (m, 4H, H-6', H'-6', H-6, H'-6), 4.01 (d, J = 4.3 Hz, 1H, H-5), 3.91 (dd, J = 7.1, 6.4 Hz, 1H, H-5'), 2.16 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 2.09 (s, 3H, CH₃), 2.06 (s, 3H, CH₃), 2.06 (s, 3H, CH₃), 1.98 (s, 3H, CH₃).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 170.27, 170.07, 169.93, 169.83, 169.15, 145.33, 100.85, 98.92, 74.51, 74.08, 70.70, 70.56, 68.83, 68.78, 66.69, 61.73, 60.94, 20.92, 20.69, 20.47, 20.39.[5]

-

MS (ESI+): m/z = 583.69 [M + Na]⁺.[5]

Regioselective Enzymatic Hydrolysis of the C-3 Acetyl Group

This protocol is adapted from the work of Guerrero et al. (2013).[4]

Materials:

-

This compound

-

Immobilized lipase from Rhizomucor miehei (RML-OAg)

-

tert-Butanol

-

USP water

Procedure:

-

Prepare a solution of this compound in tert-butanol containing 7% (v/v) USP water to a final concentration of 50 mM (28 g/L).

-

Add the immobilized RML-OAg to the solution.

-

Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by TLC or HPLC until the desired level of conversion is achieved.

-

Remove the immobilized enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting product, 6,2',3',4',6'-Penta-O-acetyl-3-hydroxy-D-lactal, by silica gel column chromatography.[4]

Characterization Data for 6,2',3',4',6'-Penta-O-acetyl-3-hydroxy-D-lactal:

-

¹H NMR (400 MHz, CDCl₃): δ = 6.40 (d, J = 6.00 Hz, 1 H, 1-H), 5.37 (d, J = 3.32 Hz, 1 H, 4'-H), 5.23 (t, J = 8.00 Hz, 1 H, 2'-H), 5.02 (dd, 1 H, 3'-H), 4.78 (dd, 1 H, 2-H), 4.59 (d, J = 7.9 Hz, 1 H, 1'-H), 4.50 (m, 1 H, 3-H), 4.18–4.15 (m, 2 H, 6a-, 6'b-H), 4.10–4.02 (m, 2 H, 6'a-, 6b-H), 4.00 (m, 1 H, 5'-H), 3.98 (m, 1 H, 5-H), 3.65 (m, 1 H, 4-H), 2.00-2.18 (5 s, 15 H, COCH₃) ppm.[9]

-

MS (ESI) calcd for [C₂₂H₃₀O₁₄ + Na]⁺: 541.45, found 541.20.[9]

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of various biologically important glycans. For instance, it is a key intermediate in the preparation of derivatives of N-acetyl-D-lactosamine and in the synthesis of mercaptododecyl glycosides used to study galectin binding.[1][2]

The general synthetic strategy often involves an initial reaction at the lactal double bond, followed by deprotection and further modifications. The following diagram illustrates a logical relationship in such a synthetic pathway.

Conclusion

The acetyl groups in this compound are far more than simple protecting groups. They are crucial for modulating the reactivity of the molecule, controlling the stereochemical outcome of reactions, and allowing for regioselective transformations. A thorough understanding of the role of these acetyl groups is paramount for the efficient design and execution of synthetic strategies targeting complex, biologically active oligosaccharides and glycoconjugates. This knowledge empowers researchers and drug development professionals to harness the full potential of this versatile building block in the quest for novel therapeutics and research tools.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. news-medical.net [news-medical.net]

- 8. [PDF] Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium | Semantic Scholar [semanticscholar.org]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Glycosylation Reactions Using 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in glycosylation reactions. The primary focus is on the Ferrier rearrangement, a powerful method for the synthesis of 2,3-unsaturated glycosides, which are valuable intermediates in the development of novel therapeutics.

Introduction

This compound is a fully protected derivative of D-lactal, a disaccharide composed of galactose and glucose. The acetyl protecting groups enhance its stability and solubility in organic solvents, making it an excellent precursor for chemical glycosylation. The inherent unsaturation in the glycal structure allows for versatile synthetic transformations, most notably the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, proceeds via an allylic rearrangement to furnish 2,3-unsaturated glycosides with a high degree of stereoselectivity, predominantly yielding the α-anomer.[1] These products serve as key building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.

The Ferrier Rearrangement: A Versatile Glycosylation Strategy

The Ferrier rearrangement is a cornerstone of modern carbohydrate chemistry, enabling the conversion of glycals into 2,3-unsaturated glycosides. The reaction is initiated by a Lewis acid, which facilitates the departure of the substituent at the C-3 position, leading to the formation of a delocalized allylic oxocarbenium ion. This intermediate is then attacked by a nucleophile, such as an alcohol, at the anomeric center (C-1) to yield the 2,3-unsaturated glycoside.[2]

A variety of Lewis acids can be employed to catalyze the Ferrier rearrangement, including but not limited to boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), indium(III) chloride (InCl₃), and zinc chloride (ZnCl₂).[2][3] The choice of catalyst and reaction conditions can influence the reaction rate and, to some extent, the stereochemical outcome, although the α-anomer is typically the major product.

Applications in Drug Development

The 2,3-unsaturated glycosides synthesized from this compound are valuable precursors for the development of novel therapeutic agents. Their applications span various fields:

-

Anticancer Agents: Unsaturated glycosides are key intermediates in the synthesis of complex natural products and their analogues with potent anticancer activity. For instance, certain cardiac glycosides, which can be synthesized from such precursors, have shown promise in cancer therapy by targeting the DNA damage response pathway.

-

Antiviral and Antibacterial Agents: The unique structural features of 2,3-unsaturated sugars make them attractive scaffolds for the design of antiviral and antibacterial drugs.

-

Enzyme Inhibitors: As mimics of natural carbohydrates, these compounds can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases, which are involved in numerous pathological processes.

-

Glycoconjugate Synthesis: They serve as versatile building blocks for the synthesis of glycoconjugates, including glycolipids and glycoproteins, which play crucial roles in cellular recognition, signaling, and immune responses.

Experimental Protocols

The following protocols are generalized procedures for the Ferrier rearrangement using this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Glycosylation

This protocol describes a general procedure for the synthesis of 2,3-unsaturated disaccharides using BF₃·OEt₂ as the catalyst.

Materials:

-

This compound

-

Alcohol (Nucleophile)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM) or Benzene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the desired alcohol (1.2-1.5 eq) in anhydrous dichloromethane or benzene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (1.2-2.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3-unsaturated disaccharide.

Protocol 2: Indium(III) Chloride (InCl₃) Catalyzed Glycosylation

This protocol offers a milder alternative for the Ferrier rearrangement, which can be beneficial for acid-sensitive substrates.

Materials:

-

This compound

-

Alcohol (Nucleophile)

-

Indium(III) chloride (InCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the alcohol (1.1-1.5 eq) in anhydrous dichloromethane, add indium(III) chloride (0.1-0.2 eq).

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the progress by TLC.

-

Once the reaction is complete, add water to the mixture.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,3-unsaturated glycoside.

Data Presentation

The following tables summarize typical quantitative data for Ferrier rearrangement reactions with acetylated glycals, which can be extrapolated for reactions with this compound.

Table 1: Comparison of Lewis Acid Catalysts in Ferrier Rearrangement

| Lewis Acid | Alcohol | Conditions | Yield (%) | α:β Ratio | Reference |

| InCl₃ | Methanol | Dichloromethane | - | 7:1 | [2] |

| SnCl₄ | Methanol | Dichloromethane, -78 °C, 10 min | 83 | 86:14 | [2] |

| BF₃·OEt₂ | Isopropanol | Dichloromethane, RT, 24 hr | 95 | - | [2] |

| ZnCl₂ | Ethanol | Toluene, RT, 30-60 min | 65-95 | 89:11 | [2] |

| BF₃·OEt₂ | Benzyl alcohol | Dichloromethane, -20 °C to RT, 1 hr | 98 | - | [2] |

Table 2: Substrate Scope of Alcohols in Ferrier Rearrangement

| Glycal | Alcohol | Catalyst | Solvent | Yield (%) |

| Tri-O-acetyl-D-glucal | Ethanol | Montmorillonite K-10 | Dichloromethane | 78 |

| Tri-O-acetyl-D-glucal | Propan-1-ol | Montmorillonite K-10 | Dichloromethane | 75 |

| Tri-O-acetyl-D-glucal | Butan-1-ol | Montmorillonite K-10 | Dichloromethane | 72 |

| Tri-O-acetyl-D-glucal | Cholesterol | BF₃·OEt₂ | Benzene | High |

| Tri-O-acetyl-D-glucal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ | Benzene | High |

Visualizations

Ferrier Rearrangement Mechanism

References

Application Notes and Protocols for Oligosaccharide Synthesis Utilizing 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of oligosaccharides using 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a versatile starting material. The protocols detailed below leverage the reactivity of the glycal double bond to introduce functionality at the C-2 position and subsequently form a glycosidic linkage. This approach is particularly valuable for the synthesis of 2-amino-2-deoxyoligosaccharides, which are crucial components of many biologically active molecules.

Introduction

This compound is a fully acetylated derivative of D-lactal, a disaccharide glycal. The presence of the endocyclic double bond between C-1 and C-2 makes it a key precursor for various carbohydrate transformations.[1] Electrophilic addition reactions to this electron-rich double bond allow for the stereoselective introduction of new functional groups, transforming the glycal into a potent glycosyl donor.[2] One of the most effective methods for this transformation is the azidonitration reaction, which introduces an azide group at the C-2 position.[3][4] The resulting 2-azido-2-deoxyglycosyl derivative can then be readily converted into a glycosyl halide, a stable and reactive glycosyl donor for oligosaccharide synthesis.[3][4]

This document outlines a detailed, two-part experimental protocol:

-

Part A: Synthesis of a 2-Azido-2-deoxy-D-lactosyl Glycosyl Donor from this compound via an azidonitration reaction followed by conversion to a glycosyl chloride.

-

Part B: Glycosylation Reaction to form a trisaccharide, followed by deprotection steps.

Data Presentation

The following table summarizes the expected yields for the key transformations based on literature data for analogous reactions with tri-O-acetyl-D-galactal.[4] The actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Transformation | Starting Material | Product | Expected Yield (%) | Reference |

| 1 | Azidonitration | 3,4,6-tri-O-acetyl-D-galactal | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α/β-D-galactopyranosyl nitrate | 75-83 | [4] |

| 2 | Conversion to Glycosyl Chloride | 2-Azido-2-deoxyglycosyl nitrate | 2-Azido-2-deoxyglycosyl chloride | High | [3] |

| 3 | Glycosylation (with a primary alcohol acceptor) | 2-Azido-2-deoxyglycosyl halide | Protected Trisaccharide | 70-90 | [5] |

Experimental Protocols

Part A: Synthesis of 2-Azido-2-deoxy-D-lactosyl Chloride Donor

This protocol describes the conversion of this compound to a reactive glycosyl donor.

Step 1: Azidonitration of this compound

This reaction introduces an azide group at the C-2 position and a nitrate group at the anomeric center.

-

Materials:

-

This compound

-

Ceric ammonium nitrate (CAN)

-

Sodium azide (NaN₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

-

-

Procedure:

-

Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.

-

Add sodium azide to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of ceric ammonium nitrate in anhydrous acetonitrile to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the 2-azido-2-deoxy-D-lactosyl nitrate as a mixture of anomers.

-

Step 2: Conversion to 2-Azido-2-deoxy-D-lactosyl Chloride

The glycosyl nitrate is converted to a more stable and reactive glycosyl chloride.

-

Materials:

-

2-Azido-2-deoxy-D-lactosyl nitrate (from Step 1)

-

Titanium(IV) chloride (TiCl₄) or Hydrogen Chloride (HCl) in diethyl ether

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the purified 2-azido-2-deoxy-D-lactosyl nitrate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a solution of titanium(IV) chloride in dichloromethane (or a saturated solution of HCl in diethyl ether) to the reaction mixture.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-2-deoxy-D-lactosyl chloride. This product is often used in the next step without further purification.

-

Part B: Glycosylation and Deprotection

This protocol describes the formation of a trisaccharide using the synthesized glycosyl donor.

Step 1: Glycosylation Reaction

-

Materials:

-

2-Azido-2-deoxy-D-lactosyl chloride (from Part A)

-

Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside with a free C-6 hydroxyl group)

-

Silver trifluoromethanesulfonate (AgOTf) or other suitable Lewis acid promoter

-

Anhydrous dichloromethane (DCM)

-

Activated 4 Å molecular sieves

-

-

Procedure:

-

To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and the crude 2-azido-2-deoxy-D-lactosyl chloride.

-

Add anhydrous dichloromethane under an argon atmosphere and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -40°C (dry ice/acetonitrile bath).

-

Add silver trifluoromethanesulfonate to the stirring mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding triethylamine.

-

Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected trisaccharide.

-

Step 2: Deprotection of the Trisaccharide

This two-step deprotection involves the reduction of the azide and the removal of the acetyl groups.

-

Sub-step 2a: Reduction of the Azide Group

-

Materials:

-

Protected trisaccharide (from Step 1)

-

1,3-Propanedithiol

-

Triethylamine

-

Methanol

-

-

Procedure:

-

Dissolve the protected trisaccharide in methanol.

-

Add triethylamine and 1,3-propanedithiol.

-

Stir the reaction at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure and purify by silica gel chromatography to obtain the N-acetylated trisaccharide.

-

-

-

Sub-step 2b: Deacetylation (Zemplén Deacetylation)

-

Materials:

-

N-acetylated trisaccharide (from Sub-step 2a)

-

Sodium methoxide (catalytic amount)

-

Anhydrous methanol

-

Amberlite® IR120 H⁺ resin

-

-

Procedure:

-

Dissolve the N-acetylated trisaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with Amberlite® IR120 H⁺ resin.

-

Filter the resin and concentrate the filtrate to obtain the deprotected trisaccharide. Further purification may be achieved by size-exclusion or reversed-phase chromatography.

-

-

Visualizations

References

Application Notes and Protocols for 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in Bioactive Glycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a versatile building block in the chemical synthesis of bioactive glycans. Detailed protocols, quantitative data, and visual diagrams are included to facilitate its application in research and development.

Application Notes

This compound is a fully protected derivative of D-lactal, a disaccharide comprising a galactose and a glucose unit. In synthetic carbohydrate chemistry, this compound serves as a key intermediate, primarily as a glycosyl donor, for the construction of complex oligosaccharides and glycoconjugates. The acetyl protecting groups enhance its stability and solubility in organic solvents, while also influencing the stereochemical outcome of glycosylation reactions.

The primary application of acetylated glycals like this compound is in Lewis acid-promoted glycosylation reactions.[1][2][3] The acetyl groups render the glycal sufficiently stable for handling and purification, yet they can be activated under appropriate conditions to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor (e.g., an alcohol or another sugar derivative) to form a new glycosidic bond.

A common challenge in the use of acetylated glycals is the potential for a side reaction known as the Ferrier rearrangement, which can lead to the formation of 2,3-unsaturated glycosides.[2] Careful selection of the Lewis acid, solvent, and temperature is crucial to minimize this and other side reactions. Following the glycosylation step, a reacetylation procedure can be employed to improve the overall yield by converting partially deacetylated byproducts back to the desired fully acetylated product.[4][5]

The disaccharide core of D-lactal is a structural motif found in various bioactive glycans, including tumor-associated carbohydrate antigens (TACAs) and glycosphingolipids like Globotriaosylceramide (Gb3).[6][7] Consequently, this compound is a valuable precursor for the synthesis of these complex molecules, which are targets for the development of anticancer vaccines and therapeutics for diseases such as Fabry disease.[8][9]

Experimental Protocols

Protocol 1: Lewis Acid-Promoted Glycosylation using this compound

This protocol is adapted from a high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors and describes a general procedure for the glycosylation of an alcohol with this compound.[4][5]

Materials:

-

This compound (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., Allyl alcohol, a protected monosaccharide with a free hydroxyl group)

-

Anhydrous Dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

-

Acetic anhydride

-

Pyridine

-

Argon or Nitrogen gas

-

Standard laboratory glassware for anhydrous reactions

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Procedure:

-

Glycosylation Reaction:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv.) and the glycosyl acceptor (1.5-2.0 equiv.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (2.0 equiv.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and quench the reaction by the dropwise addition of triethylamine (2.0 equiv.) to neutralize the Lewis acid.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer successively with deionized water (3 x) and brine solution (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Reacetylation:

-

Dissolve the crude product in a mixture of pyridine and acetic anhydride (e.g., 2:1 v/v).

-

Stir the solution at room temperature for 4-6 hours or until TLC analysis indicates complete acetylation of any partially deacetylated byproducts.

-

Quench the reaction by the addition of ice and extract the product with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure glycosylated product.

-

Quantitative Data

The following table provides representative yields for glycosylation reactions using peracetylated disaccharide donors, which can be expected to be similar for this compound under optimized conditions.[4][5]

| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Yield (after reacetylation) |

| Peracetyl-β-lactose | Allyl alcohol | BF₃·Et₂O | 85-95% |

| Peracetyl-β-lactose | Protected monosaccharide | TMSOTf | 70-85% |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of a bioactive glycan precursor.

Signaling Pathway: Shiga Toxin Internalization Mediated by Gb3

Globotriaosylceramide (Gb3) is a glycosphingolipid that acts as a receptor for Shiga toxin, produced by enterohemorrhagic E. coli. The synthesis of Gb3 analogues, for which this compound could be a precursor, is crucial for studying this pathway.

Caption: Shiga toxin signaling pathway initiated by binding to the Gb3 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemically synthesized Gb3 glycosphingolipids: tools to access their function in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a 'Manno-Gb 3' analogue as a potential shiga toxin/verotoxin inhibitor - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. Synthesis of tumor-associated glycopeptide antigens for the development of tumor-selective vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biomimetic synthesis of the tumor-associated (2,3)-sialyl-T antigen and its incorporation into glycopeptide antigens from the mucins MUC1 and MUC4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting Group Strategies for 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the versatile carbohydrate building block, 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal. This fully acetylated derivative of D-lactal serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The strategic protection and selective deprotection of its hydroxyl groups are paramount for achieving desired regioselectivity in glycosylation reactions. This document outlines protocols for the synthesis of the target molecule and for the selective deprotection of specific acetyl groups, supported by quantitative data and experimental workflows.

Introduction to Protecting Group Strategies in Carbohydrate Chemistry

Carbohydrates are polyhydroxylated molecules, making the selective modification of a single hydroxyl group a significant challenge. Protecting groups are temporary modifications that mask a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. In carbohydrate synthesis, an effective protecting group strategy is crucial for controlling reactivity and stereochemistry.

Key Concepts:

-

Orthogonal Protecting Groups: These are groups that can be removed under specific and distinct conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others. This strategy is fundamental for the stepwise synthesis of complex oligosaccharides.

-

Regioselectivity: This refers to the preferential reaction at one functional group over others. In the context of this compound, regioselective deacetylation allows for the targeted synthesis of partially protected intermediates, which can then act as glycosyl acceptors at specific positions.

-

Chemoselectivity: This is the preferential reaction of a reagent with one functional group in the presence of other different functional groups.

The acetyl group is a widely used protecting group in carbohydrate chemistry due to its ease of introduction and removal. However, the selective removal of a single acetyl group from a peracetylated sugar can be challenging. This note explores both chemical and enzymatic methods to achieve this selectivity with this compound.

Synthesis of this compound

The target molecule can be synthesized from D-lactose through a two-step process involving the formation of the lactal followed by peracetylation. A direct synthesis from per-O-acetyl-D-lactosyl bromide using zinc nanoparticles has also been reported.

Protocol: Synthesis of Per-O-acetyl-D-lactal from Per-O-acetyl-D-lactosyl Bromide

This protocol describes the synthesis of per-O-acetyl-D-lactal from the corresponding glycosyl bromide using zinc nanoparticles.

Materials:

-

Per-O-acetyl-D-lactosyl bromide

-

Zinc nanoparticles

-

Acetic acid (AcOH)

-

Triethylamine hydrochloride (Et3N·HCl)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for column chromatography

Procedure:

-

Dissolve per-O-acetyl-D-lactosyl bromide (1.0 mmol) in anhydrous THF (4 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine hydrochloride (6.0 mmol), acetic acid (0.4 mL), and zinc nanoparticles (2.0 mmol) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic phase sequentially with saturated NaHCO3 solution, water, and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 95%[1] |

Selective Deprotection Strategies and Protocols

The true utility of this compound as a building block lies in the ability to selectively remove specific acetyl groups. This allows for the introduction of new glycosidic linkages at defined positions. Both enzymatic and chemical methods can be employed to achieve regioselective deacetylation.

Enzymatic Regioselective Deacetylation

Enzymes, particularly lipases and esterases, can exhibit remarkable regioselectivity in the hydrolysis of ester groups on carbohydrates, offering a mild and efficient route to partially protected sugars.

This protocol utilizes a lipase from Rhizomucor miehei to selectively hydrolyze the acetyl group at the 3-position of hexa-O-acetyl-lactal.[2]

Materials:

-

This compound

-

Immobilized lipase from Rhizomucor miehei (RML)

-

tert-Butanol containing 7% (v/v) USP water

Procedure:

-

Dissolve this compound in tert-butanol (with 7% water) to a concentration of 50 mM (28 g/L).

-

Add the immobilized RML to the solution.

-

Stir the reaction mixture at a controlled temperature and monitor the progress by TLC.

-

Upon completion, filter off the immobilized enzyme.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography to yield penta-O-acetyl-3-hydroxylactal.

Quantitative Data:

| Parameter | Value | Reference |

| Product | penta-O-acetyl-3-hydroxylactal | [2] |

| Yield | 85% | [2] |

| Purity | 98% | [2] |

This protocol employs an acetyl xylan esterase (AXE) from Bacillus pumilus for the regioselective deacetylation of the primary acetyl group at the 6'-position.[2]

Materials:

-

This compound

-

Immobilized acetyl xylan esterase (AXE) from Bacillus pumilus

-

Appropriate buffer solution

Procedure:

-

Disperse this compound in the buffer solution.

-

Add the immobilized AXE.

-

Incubate the mixture under controlled temperature and agitation.

-

Monitor the reaction by TLC or HPLC.

-

After the desired conversion is reached, remove the enzyme by filtration.

-

Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Product | 3,6,2',3',4'-penta-O-acetyl-6'-hydroxy-D-lactal | [2] |

| Yield | 60-70% | [2] |

Proposed Chemical Methods for Selective Deacetylation

While enzymatic methods offer high selectivity, chemical methods can provide alternative routes to different partially protected isomers. The following are proposed protocols based on established methodologies for selective deacetylation of peracetylated carbohydrates. These should be optimized for the specific substrate.

Although this compound lacks an anomeric acetyl group, this protocol is relevant for related peracetylated disaccharides and illustrates a common chemical selective deprotection strategy. Reagents such as magnesium oxide (MgO) in methanol are known to selectively cleave the anomeric acetate.[3]

Materials:

-

Per-O-acetylated disaccharide (e.g., lactose octaacetate)

-

Magnesium oxide (MgO)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the peracetylated sugar (1 mmol) in methanol (20 mL).

-

Add MgO (1 mmol) and stir the mixture under reflux for 4-5 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous NaHCO3.

-

Extract the product with CH2Cl2.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify by column chromatography.

Visualization of Workflows and Strategies

Experimental Workflow

The following diagram illustrates the synthetic pathway from D-lactal to the hexa-acetylated derivative and subsequent regioselective deprotections.

Caption: Synthetic workflow for the preparation and selective deprotection of this compound.

Orthogonal Protecting Group Strategy

This diagram illustrates the concept of an orthogonal protecting group strategy that could be applied to a D-lactal derivative, combining acetyl groups with other common protecting groups like silyl and benzyl ethers.

Caption: Logic diagram of an orthogonal protecting group strategy for D-lactal derivatives.

Conclusion

The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry. This compound is a valuable and versatile building block, and the ability to selectively deprotect its acetyl groups opens up a wide range of possibilities for the synthesis of complex, biologically active oligosaccharides. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and execute their own synthetic routes, leveraging both enzymatic and chemical methods to achieve their desired targets. Further exploration into the selective deprotection of the remaining acetyl groups will continue to enhance the utility of this important synthetic intermediate.

References

Application Notes and Protocols: Activation of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a versatile glycosyl donor employed in the synthesis of a variety of oligosaccharides and glycoconjugates. Its peracetylated structure offers good stability and solubility in common organic solvents, making it a valuable building block in carbohydrate chemistry. Activation of the lactal moiety, typically through the use of Lewis acids, generates a reactive oxocarbenium ion intermediate that can be trapped by a suitable glycosyl acceptor to form a new glycosidic bond. This document provides detailed protocols and application notes for the activation of this compound as a glycosyl donor, with a focus on Lewis acid-mediated glycosylation. The protocols and data presented are based on established methods for the activation of closely related peracetylated sugars, such as peracetylated lactose, and are expected to be directly applicable.[1][2][3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the glycosylation of peracetylated disaccharides, which serve as a reference for reactions involving this compound.

Table 1: Lewis Acid-Promoted Glycosylation of Peracetylated Lactose with Allyl Alcohol [1][2]

| Entry | Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) without Reacetylation | Yield (%) with Reacetylation |

| 1 | Peracetyl-β-lactose | Allyl Alcohol (4 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | 18-24 | 61-76 |

| 2 | Peracetyl-β-lactose | Allyl Alcohol (2 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | - | ~70 |

| 3 | Peracetyl-β-lactose | Allyl Alcohol (1.1 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | - | ~65 |

Note: The yields are based on studies using peracetylated lactose as the glycosyl donor. Similar results are anticipated for this compound under equivalent conditions.[1] A subsequent reacetylation step has been shown to significantly improve the isolated yields of the desired peracetylated glycoside by converting partially deacetylated byproducts back to the fully acetylated form.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation using Boron Trifluoride Etherate (BF₃·Et₂O)

This protocol is adapted from a high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors.[1][2]

Materials:

-

This compound (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a primary or secondary alcohol)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Boron Trifluoride Etherate (BF₃·Et₂O)

-

Triethylamine (Et₃N)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Acetic Anhydride (Ac₂O)

-

Pyridine

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and the glycosyl acceptor (1.1-4 equivalents) in anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add boron trifluoride etherate (2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of triethylamine (2 equivalents).

-

Work-up: Dilute the mixture with ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Reacetylation (Optional but Recommended): Dissolve the crude product in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir at room temperature for 4-6 hours.

-

Final Work-up and Purification: Quench the reacetylation reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)

This method is an alternative for activating glycosyl donors and is particularly useful for the formation of thioglycosides, but can be adapted for other donors.

Materials:

-

This compound (Glycosyl Donor)

-

Glycosyl Acceptor

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic Acid (TfOH)

-

Triethylamine (Et₃N)

-

Activated 5 Å molecular sieves

Procedure:

-

Reaction Setup: To a solution of the glycosyl donor (1 equivalent) and glycosyl acceptor (1.5 equivalents) in anhydrous dichloromethane, add activated 5 Å powdered molecular sieves. Stir the mixture under an argon atmosphere at room temperature for 1 hour.

-

Activation: Cool the mixture to -40 °C. Add NIS (2.4 equivalents) followed by the dropwise addition of a catalytic amount of TfOH (0.1-1.0 equivalent).

-

Reaction: Stir the reaction at -40 °C and monitor by TLC. The reaction is typically complete within 20 minutes to 2 hours.

-

Quenching and Work-up: Quench the reaction with triethylamine (1.5 equivalents) and allow the mixture to warm to room temperature. Filter through a pad of Celite®, wash the filter cake with dichloromethane, and concentrate the filtrate.

-

Purification: Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the Lewis acid-promoted glycosylation.

Caption: Plausible mechanism for Lewis acid-catalyzed glycosylation.

Discussion

The activation of this compound with a Lewis acid, such as boron trifluoride etherate, proceeds through the formation of a highly reactive oxocarbenium ion intermediate.[4] This electrophilic species is then susceptible to nucleophilic attack by a glycosyl acceptor. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the Lewis acid, the solvent, and the protecting groups on the glycosyl donor. In the case of peracetylated donors with a participating group (like the acetyl group at C-2), the reaction often proceeds with the formation of a 1,2-trans glycosidic linkage.[5]

A common challenge in glycosylation reactions with peracetylated donors is the formation of partially deacetylated byproducts, which can significantly lower the yield of the desired product.[1][2][3] A highly effective strategy to mitigate this issue is to perform a reacetylation step after the glycosylation reaction.[1][2] This converts the partially deprotected glycosides into the fully acetylated product, simplifying purification and substantially increasing the overall yield.

Application in Drug Development